molecular formula C18H15ClN2O3 B8349808 N6-Methoxy-7-benzyloxy-4-chloro-6-quinolinecarboxamide

N6-Methoxy-7-benzyloxy-4-chloro-6-quinolinecarboxamide

Cat. No. B8349808
M. Wt: 342.8 g/mol
InChI Key: OPIIOLKZDIXILK-UHFFFAOYSA-N
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Patent
US08372981B2

Procedure details

After adding thionyl chloride (10 ml) and a catalytic amount of dimethylformamide to phenyl 7-benzyloxy-4-oxo-1,4-dihydro-6-quinolinecarboxylate (2.32 g, 6.25 mmol), the mixture was heated to reflux for 2 hours while stirring. The reaction solution was concentrated under reduced pressure and azeotropically distilled twice with toluene, the residue was dissolved in a dimethylformamide (20 ml) and triethylamine (20 ml) mixed solvent, methoxylamine hydrochloride (10.4 g, 125 mmol) was added thereto while cooling in an ice water bath, and the mixture was stirred at room temperature for 18 hours. The reaction solution was distributed between ethyl acetate and water, and then the organic layer was washed with water and saturated saline and dried over anhydrous magnesium sulfate. After distilling off the solvent, it was subjected to silica gel column chromatography, the target fraction was concentrated under reduced pressure, the obtained crude product was suspended in ethyl acetate, the suspension was diluted with hexane, and the crystals were filtered out, washed with hexane and blow-dried to obtain the title compound (392 mg, 1.14 mmol, 18%) as white crystals.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
phenyl 7-benzyloxy-4-oxo-1,4-dihydro-6-quinolinecarboxylate
Quantity
2.32 g
Type
reactant
Reaction Step Two
Quantity
10.4 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
18%

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.CN(C)C=O.[CH2:10]([O:17][C:18]1[CH:27]=[C:26]2[C:21]([C:22](=O)[CH:23]=[CH:24][NH:25]2)=[CH:20][C:19]=1[C:29]([O:31]C1C=CC=CC=1)=O)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[ClH:38].[O:39]([NH2:41])[CH3:40]>C(OCC)(=O)C.CCCCCC.O>[CH3:40][O:39][NH:41][C:29]([C:19]1[CH:20]=[C:21]2[C:26](=[CH:27][C:18]=1[O:17][CH2:10][C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1)[N:25]=[CH:24][CH:23]=[C:22]2[Cl:38])=[O:31] |f:3.4|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Name
phenyl 7-benzyloxy-4-oxo-1,4-dihydro-6-quinolinecarboxylate
Quantity
2.32 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=C2C(C=CNC2=C1)=O)C(=O)OC1=CC=CC=C1
Step Three
Name
Quantity
10.4 g
Type
reactant
Smiles
Cl.O(C)N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
azeotropically distilled twice with toluene
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in a dimethylformamide (20 ml) and triethylamine (20 ml)
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
while cooling in an ice water bath
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 18 hours
Duration
18 h
WASH
Type
WASH
Details
the organic layer was washed with water and saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
After distilling off the solvent, it
CONCENTRATION
Type
CONCENTRATION
Details
the target fraction was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained crude product
FILTRATION
Type
FILTRATION
Details
the crystals were filtered out
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
blow-dried

Outcomes

Product
Name
Type
product
Smiles
CONC(=O)C=1C=C2C(=CC=NC2=CC1OCC1=CC=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.14 mmol
AMOUNT: MASS 392 mg
YIELD: PERCENTYIELD 18%
YIELD: CALCULATEDPERCENTYIELD 18.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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